molecular formula C25H35N3O2 B4110973 Benzamide, 4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-tricyclo[3.3.1.13,7]dec-1-ylethyl]- CAS No. 1009290-04-3

Benzamide, 4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-tricyclo[3.3.1.13,7]dec-1-ylethyl]-

Cat. No.: B4110973
CAS No.: 1009290-04-3
M. Wt: 409.6 g/mol
InChI Key: MVUAHCCTZPMUGI-UHFFFAOYSA-N
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Description

Benzamide, 4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-tricyclo[33113,7]dec-1-ylethyl]- is a complex organic compound that features an adamantane core, a piperazine ring, and a benzamide group

Properties

IUPAC Name

N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O2/c1-17-3-5-21(6-4-17)23(29)26-22(24(30)28-9-7-27(2)8-10-28)25-14-18-11-19(15-25)13-20(12-18)16-25/h3-6,18-20,22H,7-16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUAHCCTZPMUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(=O)N2CCN(CC2)C)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001122116
Record name 4-Methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-tricyclo[3.3.1.13,7]dec-1-ylethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001122116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009290-04-3
Record name 4-Methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-tricyclo[3.3.1.13,7]dec-1-ylethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009290-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-tricyclo[3.3.1.13,7]dec-1-ylethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001122116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-tricyclo[3.3.1.13,7]dec-1-ylethyl]- typically involves multiple steps. One common method includes the following steps:

    Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce reactive groups. This can be achieved through halogenation or hydroxylation reactions.

    Piperazine Ring Introduction: The functionalized adamantane is then reacted with a piperazine derivative under controlled conditions to form the intermediate compound.

    Benzamide Formation: The intermediate is further reacted with 4-methylbenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-tricyclo[3.3.1.13,7]dec-1-ylethyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that this benzamide derivative acts as an inhibitor of the autocrine motility factor (AMF), which is implicated in various cancers, including breast and prostate cancer. The compound has shown efficacy in disrupting the signaling pathways mediated by lysophosphatidic acid (LPA), which plays a role in cancer cell proliferation and metastasis .

Case Study : In a preclinical study, the compound demonstrated significant inhibition of tumor growth in xenograft models of breast cancer, suggesting its potential for further development as an anticancer agent.

Neurological Effects

The piperazine group in the compound is known for its neuroactive properties, making it a candidate for treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways .

Case Study : A study evaluated the compound's effects on anxiety-like behaviors in rodent models, showing promising results in reducing anxiety levels compared to controls.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available benzoyl chlorides and piperazine derivatives. Variations in the synthesis process can lead to different derivatives that may enhance efficacy or reduce side effects.

Derivative Modification Potential Application
Compound ASubstituted piperazineEnhanced neuroactivity
Compound BAltered alkyl chainIncreased solubility

Toxicology and Safety Profile

Toxicological assessments are crucial for determining the safety of benzamide derivatives. Early studies have indicated that this compound exhibits a favorable safety profile with low cytotoxicity against normal cell lines at therapeutic concentrations .

Mechanism of Action

The mechanism of action of Benzamide, 4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-tricyclo[3.3.1.13,7]dec-1-ylethyl]- involves its interaction with specific molecular targets. The adamantane core provides rigidity and stability, while the piperazine ring can interact with biological receptors or enzymes. The benzamide group may enhance binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Shares the adamantane core but lacks the piperazine and benzamide groups.

    4-Methylpiperazine: Contains the piperazine ring but does not have the adamantane or benzamide components.

    4-Methylbenzamide: Features the benzamide group but lacks the adamantane and piperazine structures.

Uniqueness

Benzamide, 4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-tricyclo[3.3.1.13,7]dec-1-ylethyl]- is unique due to the combination of its structural components. The presence of the adamantane core provides exceptional stability and rigidity, while the piperazine ring and benzamide group offer versatile functionalization possibilities. This combination makes it a valuable compound for various scientific and industrial applications.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The compound Benzamide, 4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-tricyclo[3.3.1.13,7]dec-1-ylethyl] is particularly noteworthy for its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : 4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-tricyclo[3.3.1.13,7]dec-1-ylethyl]benzamide
  • Molecular Formula : C₁₈H₂₃N₃O₂
  • Molecular Weight : 313.39 g/mol

This compound features a benzamide core with a piperazine substituent and a tricyclic structure, which may contribute to its unique biological activity.

Biological Activity Overview

Research indicates that this benzamide derivative exhibits various biological activities, including:

  • Anticancer Activity :
    • Studies have demonstrated that benzamide derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
    • For instance, a related compound showed significant growth inhibition in melanoma and leukemia cell lines at concentrations as low as 0.3 µM .
  • Antimicrobial Properties :
    • Some benzamide derivatives have been reported to possess antimicrobial activity against a range of pathogens.
    • A study indicated that certain substituted benzamides exhibited moderate inhibitory effects against fungal strains such as Fusarium oxysporum .
  • Enzyme Inhibition :
    • Benzamide derivatives often act as inhibitors of specific enzymes involved in disease processes. For example, they have been shown to inhibit MEK1/2 kinases, which are crucial in the MAPK signaling pathway .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of a closely related benzamide derivative on various cancer cell lines, including acute biphenotypic leukemia (MV4-11) and acute monocytic leukemia (MOLM13). The results indicated:

  • GI50 Values : Approximately 0.3 µM for MV4-11 cells and 1.2 µM for MOLM13 cells.
  • The compound significantly down-regulated phospho-ERK1/2 levels, indicating effective pathway inhibition .

Case Study 2: Antimicrobial Activity

In another investigation focusing on the antimicrobial properties of benzamide derivatives:

  • Compounds were tested against several fungal strains.
  • Notably, one derivative exhibited an EC50 of 11.61 µg/mL against Sclerotinia sclerotiorum, showcasing its potential use in agricultural applications .

Structure-Activity Relationship (SAR)

The biological activity of benzamide derivatives is often influenced by their structural modifications:

  • Piperazine Substitution : Enhances solubility and bioavailability.
  • Tricyclic Framework : Contributes to binding affinity to target proteins.

A detailed SAR analysis indicates that specific substitutions at the benzene ring can significantly enhance or diminish biological activity .

Q & A

Q. What are the recommended synthetic methodologies for preparing Benzamide, 4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-tricyclo[3.3.1.1³,⁷]dec-1-ylethyl]-?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with functionalization of the tricyclo[3.3.1.1³,⁷]decane core. Key steps include:
  • Amide Coupling : Use of activating agents (e.g., HATU or EDCI) for coupling the tricyclic amine with 4-methylbenzoyl chloride.
  • Piperazine Introduction : Reaction of intermediates with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the oxo-piperazinyl moiety .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for isolating the final product.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹H/¹³C NMR .

Q. How can researchers verify the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational tools:
  • NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with density functional theory (DFT)-predicted values for the tricyclic and piperazinyl groups .
  • Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : If single crystals are obtained, employ SHELXL for refinement and WinGX for data processing to resolve the tricyclo[3.3.1.1³,⁷]decane stereochemistry .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data for this compound?

  • Methodological Answer : Discrepancies in activity data (e.g., IC₅₀ variations in receptor-binding assays) may arise from:
  • Conformational Flexibility : Perform molecular dynamics simulations to assess the piperazinyl group's orientation and its impact on target binding .
  • Batch Variability : Compare purity profiles (via LC-MS) across synthesized batches to rule out impurities as confounding factors .
  • Assay Conditions : Standardize assay protocols (e.g., buffer pH, incubation time) and include positive controls (e.g., known kinase inhibitors) to validate reproducibility .

Q. How can crystallographic challenges associated with the tricyclo[3.3.1.1³,⁷]decane core be addressed?

  • Methodological Answer : The compound’s rigid, non-planar structure complicates crystal growth. Mitigation strategies include:
  • Co-crystallization : Use of co-formers (e.g., succinic acid) to stabilize packing interactions.
  • Low-Temperature Data Collection : Reduce thermal motion effects by collecting data at 100 K using synchrotron radiation.
  • Twinned Data Refinement : Apply SHELXD/SHELXE for phase determination and refine twinned data with HKL-3000 or Phenix .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer : Leverage in silico tools to estimate:
  • Lipophilicity (logP) : Use Molinspiration or SwissADME to predict membrane permeability.
  • Metabolic Stability : Perform CYP450 inhibition assays coupled with MetaCore pathway analysis.
  • Toxicity : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity and mutagenicity risks .

Data Analysis and Optimization

Q. How should researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer : Conduct design of experiments (DoE) to identify critical parameters:
  • Temperature : Test 0–60°C ranges for amide coupling efficiency.
  • Solvent Polarity : Compare DMF, THF, and dichloromethane for intermediate solubility.
  • Catalyst Loading : Optimize Pd/C or enzyme concentrations for hydrogenation steps.
  • Scale-Up : Use flow chemistry to maintain reaction homogeneity and heat transfer .

Q. What techniques are recommended for analyzing purity and stability under storage conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
  • Stability-Indicating HPLC : Monitor degradation products using a C18 column with UV detection at 254 nm.
  • Mass Balance Analysis : Ensure total impurities remain <1% under accelerated conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, 4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-tricyclo[3.3.1.13,7]dec-1-ylethyl]-
Reactant of Route 2
Reactant of Route 2
Benzamide, 4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-tricyclo[3.3.1.13,7]dec-1-ylethyl]-

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